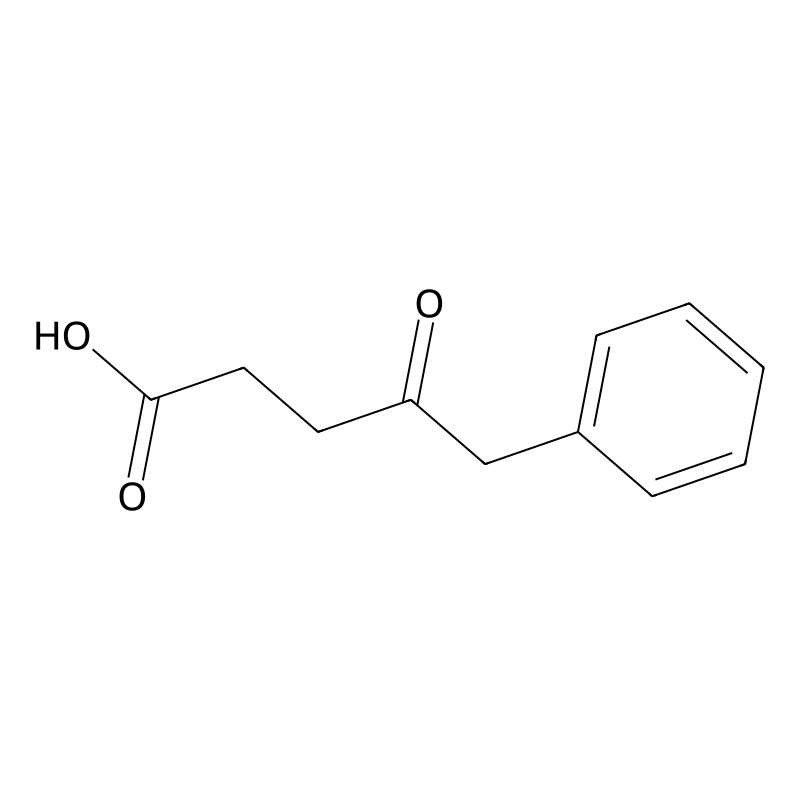

4-Oxo-5-phenylpentanoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Chemical Identity

4-Oxo-5-phenylpentanoic acid is an organic molecule with the formula C11H12O3. It is also known as 5-oxo-5-phenylpentanoic acid and 4-benzoylbutyric acid [Source: National Institutes of Health [PubChem], 4-Oxo-5-phenylpentanoic acid, CID 10375311, ].

Potential Biological Activity

Some scientific research suggests 4-oxo-5-phenylpentanoic acid may have biological effects on cells. For instance, studies have investigated its potential to:

4-Oxo-5-phenylpentanoic acid is an organic compound classified as an oxo carboxylic acid, with the chemical formula C₁₁H₁₂O₃. It features a ketone functional group at the fourth carbon and a phenyl group attached to the fifth carbon of a pentanoic acid backbone. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to its structural characteristics that allow for various chemical transformations and interactions.

- Reduction Reactions: This compound can undergo reduction to yield various alcohol derivatives. For instance, the stereoselective reduction of the ketone group can lead to chiral alcohols, which are valuable in drug synthesis .

- Esterification: Reacting with alcohols can produce esters, such as 4-Oxo-5-phenylpentanoic acid ethyl ester, which has applications in flavoring and fragrance industries .

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to smaller chain compounds that can be useful in synthetic pathways.

Research indicates that 4-Oxo-5-phenylpentanoic acid exhibits biological activities, particularly in antitumor and antimicrobial contexts. Studies have shown its potential as a precursor for synthesizing biologically active compounds such as (+)-Harzialactone A, which possesses antileishmanial properties . Additionally, its derivatives may interact with various biological targets, suggesting a role in drug discovery.

Several methods have been developed for synthesizing 4-Oxo-5-phenylpentanoic acid:

- Chemoenzymatic Synthesis: This method utilizes biocatalysts for the stereoselective reduction of prochiral ketones. This approach is environmentally friendly and often yields high enantiomeric purity .

- Conventional Organic Synthesis: Traditional synthetic routes involve multi-step processes starting from readily available precursors, often incorporating reactions such as Friedel-Crafts acylation or aldol condensation.

- Direct Oxidation: The oxidation of phenylpentanoic acid derivatives can also yield 4-Oxo-5-phenylpentanoic acid effectively.

4-Oxo-5-phenylpentanoic acid has several applications across different fields:

- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and infections .

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly those with biological relevance.

- Flavoring Agents: The ester forms of this compound are utilized in the food industry for their flavoring properties .

Interaction studies have revealed that 4-Oxo-5-phenylpentanoic acid can interact with various enzymes and proteins. For example, it has been noted to influence the activity of aromatic-amino-acid aminotransferase, which plays a role in amino acid metabolism . Such interactions highlight its potential utility in metabolic engineering and drug design.

Several compounds share structural similarities with 4-Oxo-5-phenylpentanoic acid. Here are some notable examples:

Uniqueness of 4-Oxo-5-phenylpentanoic Acid

The uniqueness of 4-Oxo-5-phenylpentanoic acid lies in its specific structural features that allow for diverse chemical reactivity while maintaining stability under various conditions. Its ability to form both ketones and carboxylic acids makes it versatile for synthesizing other valuable compounds, distinguishing it from similar acids that may lack one or more functional groups.

The exploration of 4-oxo-5-phenylpentanoic acid began in tandem with the broader study of levulinic acid (4-oxopentanoic acid), a biomass-derived platform chemical first synthesized in 1840 by Gerardus Johannes Mulder via fructose hydrolysis. While levulinic acid gained prominence due to its identification by the U.S. Department of Energy as a top biorefinery building block, its phenyl-substituted analogue, 4-oxo-5-phenylpentanoic acid, remained relatively obscure until the late 20th century.

The compound was first systematically characterized in 2006, when it was registered in PubChem (CID 10375311) following isolation from Picea rubens (red spruce). Its structural elucidation revealed a unique combination of reactive sites: a carboxylic acid group capable of esterification or amidation, and a ketone moiety amenable to nucleophilic additions or reductions. These features positioned it as a candidate for complex molecule synthesis, particularly in natural product derivatization.

Key milestones in its synthetic utilization include:

- 2006: Structural confirmation and initial reports of natural occurrence.

- 2010s: Development of microwave-assisted synthesis protocols using phenyl-substituted precursors.

- 2020s: Integration into continuous flow biorefinery processes for high-yield production.

Structural and Physicochemical Properties

The molecule’s architecture enables diverse reactivity, as summarized below:

Role as a Synthetic Intermediate in Biorefinery Value Chains

4-Oxo-5-phenylpentanoic acid occupies a niche role in biorefinery systems, bridging lignocellulosic biomass conversion and high-value chemical production. Its synthesis often parallels levulinic acid production pathways, with adaptations to incorporate aromatic moieties from lignin or phenolic fractions.

Synthesis Methodologies

Acid-Catalyzed Hydrolysis of Phenyl-Substituted Polysaccharides

Adapted from the Biofine process for levulinic acid, this method employs two-stage reactors:Microwave-Assisted Catalysis

Recent protocols utilize microwave irradiation (270°C, 12 seconds) with dilute HCl (2% v/v) to convert pine bark biomass directly into 4-oxo-5-phenylpentanoic acid, achieving yields of 446.68 g/kg biomass. This method reduces energy input and minimizes byproduct formation.Ethyl Levulinate Functionalization

The ethyl ester derivative (C₁₃H₁₆O₃) serves as a protected form, enabling storage and transport. Saponification regenerates the free acid for downstream applications.

Biorefinery Integration Strategies

In integrated biorefineries, 4-oxo-5-phenylpentanoic acid production aligns with circular economy principles:

Feedstock Flexibility

Co-Product Synergy

Catalytic Upgrading Pathways

The compound’s ketone and acid groups enable transformations into high-value derivatives:

Hexose Feedstock Dehydration Mechanisms

The catalytic conversion of 4-Oxo-5-phenylpentanoic acid from biomass-derived precursors primarily involves hexose feedstock dehydration mechanisms that proceed through well-established pathways. Research has demonstrated that hexose dehydration to 5-hydroxymethylfurfural serves as a critical intermediate step in the formation of phenolic compounds including 4-Oxo-5-phenylpentanoic acid [1] [2].

The dehydration mechanism of hexose sugars follows a cyclic pathway involving fructofuranosyl cation intermediates. Studies have shown that fructose dehydration achieves optimal yields of 56.5 mol% under conditions of 200°C, pH 2, and 18 minutes reaction time [2]. In contrast, glucose dehydration under similar conditions (210°C, pH 3, 18 minutes) yields only 18.1 mol% of the desired product, highlighting the superior reactivity of ketohexoses compared to aldohexoses [1] [2].

The mechanistic pathway involves three critical protonation steps and the loss of three water molecules. The initial protonation occurs at the C2 hydroxyl group of fructose, forming a highly stable fructofuranosyl carbocation that exhibits resonance stabilization [1]. This cyclic mechanism is supported by experimental evidence showing no deuterium incorporation when dehydration is performed in deuterated water, confirming the absence of acyclic intermediates [1].

Temperature effects on hexose dehydration reveal that increasing reaction temperature from 145°C to 200°C significantly enhances conversion rates. Xylulose and ribulose demonstrate particularly high reactivity, with 66% conversion to 2-furfural after 45 minutes at 145°C in 0.1 M HCl, compared to only 29% conversion for xylose under identical conditions [1].

Two-Stage Reactor System Engineering

Two-stage reactor systems represent an advanced approach for maximizing the conversion of solid biomass material while limiting excess cracking of primary reaction products. These systems comprise a first-stage reactor for thermal pyrolysis of solid biomass into primary reaction products, followed by a second-stage reactor for catalytic conversion [3] [4].

The engineering design of two-stage reactor systems focuses on optimizing the sequential processing steps. In the first stage, solid particulate biomass undergoes thermal pyrolysis at temperatures ranging from 200°C to 400°C under controlled atmospheric conditions. The primary reaction products, including volatile organic compounds and intermediate chemical species, are then transferred to the second stage for catalytic upgrading [3].

Research on two-stage biomass conversion systems has demonstrated significant improvements in overall process efficiency. Studies report that two-stage designs achieve 71.06% energy conversion efficiency for molasses wastewater processing, with maximum conversion rates occurring at operating pressures between 1-30 bar [5] [6]. The staged approach allows for independent optimization of pyrolysis and catalytic conversion conditions, resulting in enhanced selectivity and reduced formation of undesired byproducts.

The reactor configuration typically employs fluidized bed technology in both stages, enabling efficient heat and mass transfer. The first stage operates as a bubbling fluidized bed for biomass pyrolysis, while the second stage utilizes a circulating fluidized bed for catalytic conversion. This design minimizes temperature gradients and ensures uniform processing conditions throughout the reactor volume [5].

Process optimization studies indicate that two-stage systems reduce oxygen demand (ΩOD) from 25% to 1% for lignite and from 7.5% to 2% for biomass feedstocks compared to single-stage configurations [5]. This improvement directly correlates with enhanced fuel conversion efficiency and reduced formation of unconverted fuel gases.

Hydrogenation Pathways and Selectivity Control

Homogeneous vs Heterogeneous Catalyst Performance

The hydrogenation of 4-Oxo-5-phenylpentanoic acid can be achieved through both homogeneous and heterogeneous catalytic pathways, each offering distinct advantages and limitations in terms of activity, selectivity, and operational characteristics.

Homogeneous rhodium complexes represent the highest performing catalysts for carboxylic acid derivative hydrogenation, with reported turnover frequencies reaching 1,100,000 h⁻¹ [7]. The Wilkinson's catalyst (Rh[(C₆H₅)₃P]₃Cl) demonstrates exceptional selectivity due to its sensitivity to steric hindrance and reduced tendency to cause rearrangement reactions [8]. Homogeneous systems operate effectively under mild pressure and temperature conditions, typically requiring hydrogen pressures below 10 bar and temperatures between 25-80°C [8].

However, homogeneous catalysts present significant challenges in terms of catalyst separation and recovery. The problematic separation of metal complexes and the requirement for expensive, air-sensitive ligands pose substantial hurdles for practical implementation [7]. Additionally, the need for specialized reaction conditions and potential catalyst deactivation through ligand dissociation limit their industrial applicability.

Heterogeneous catalyst systems offer superior practical advantages despite generally lower intrinsic activities compared to homogeneous counterparts. Platinum on carbon (Pt/C) catalysts demonstrate remarkable CO poisoning resistance and operate effectively in aqueous phase conditions at 80°C and 20 bar hydrogen pressure [9]. These systems achieve turnover frequencies of approximately 3,500 h⁻¹ while maintaining high selectivity toward the desired hydrogenation products [9].

Ruthenium nanoparticles supported on polymer-grafted silica represent an innovative approach to heterogeneous catalyst design. These systems achieve turnover frequencies of 12.9 mol CO mol Ru⁻¹ h⁻¹ at 150°C in aqueous phase, demonstrating activity levels 10-20 times higher than traditional supported catalysts [10]. The aqueous phase operation provides additional benefits including enhanced mass transfer and reduced environmental impact.

Recent advances in nickel particle optimization have revealed the importance of particle size control in determining catalytic performance. Studies demonstrate that 2.0 nm diameter ruthenium particles exhibit optimal activity, with both smaller and larger particles showing reduced performance [11]. This size dependence relates to the balance between high-coordination sites that facilitate hydrogen dissociation and low-coordination sites that enhance reactant adsorption [11].

Pressure-Temperature Parameter Optimization

The optimization of pressure and temperature parameters represents a critical aspect of achieving maximum efficiency in 4-Oxo-5-phenylpentanoic acid hydrogenation processes. Systematic studies have established clear relationships between these operating conditions and catalytic performance metrics including activity, selectivity, and stability.

Temperature optimization studies reveal complex relationships between reaction rate and product selectivity. Research on phenol hydrogenation demonstrates that reaction rates initially increase with temperature from 22°C to 60°C, following typical Arrhenius behavior with an activation energy of 34 kJ mol⁻¹ [9]. However, temperatures above 60°C result in dramatic rate decreases due to catalyst poisoning by dehydrogenated adsorbates [9].

The poisoning mechanism involves the formation of strongly adsorbed dehydrogenated species that block active catalyst sites. This effect becomes particularly pronounced at elevated temperatures where the equilibrium favors dehydrogenated surface intermediates. Studies show that increasing hydrogen pressure from 0.55 bar to 20 bar at 80°C can overcome this poisoning effect, resulting in 130-fold activity enhancement [9].

Pressure optimization reveals distinct regimes of hydrogen dependence. At moderate temperatures (60°C), the reaction exhibits first-order dependence on hydrogen pressure, indicating that hydrogen activation is not rate-limiting [9]. However, at elevated temperatures (80°C), the reaction order increases to approximately 3, reflecting the need for higher hydrogen coverage to compete with poison formation and maintain active catalyst sites [9].

The implementation of high-pressure conditions (20-30 bar) enables operation at elevated temperatures (80-100°C) without significant deactivation. Under these optimized conditions, maximum turnover frequencies of 130-fold improvement over ambient pressure operation can be achieved [9]. This pressure-temperature optimization allows for practical reaction rates while maintaining acceptable catalyst lifetimes.

Design of Experiments (DoE) methodologies have proven particularly effective for systematic pressure-temperature optimization. Face-centered central composite designs enable efficient exploration of the parameter space while minimizing experimental requirements. Studies employing 17 experiments with temperature ranges of 30-70°C and residence times of 0.5-3.5 minutes have successfully identified optimal operating conditions yielding 93% product formation [12].

Multi-objective optimization approaches balance competing performance metrics including reaction rate, selectivity, and energy consumption. Response surface methodology enables visualization of parameter interactions and identification of optimal operating windows. These approaches typically result in 2-fold or greater improvements in overall process efficiency compared to single-parameter optimization strategies [12].